![molecular formula C12H19N3O B7516816 N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide](/img/structure/B7516816.png)
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide, also known as CPPene, is a synthetic compound that has been extensively studied in the field of neuroscience. CPPene is a potent and selective inhibitor of the enzyme protein kinase C (PKC), which is involved in many cellular processes, including neuronal signaling and synaptic plasticity.
Wirkmechanismus
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide is a potent and selective inhibitor of PKC, which is involved in many cellular processes, including neuronal signaling and synaptic plasticity. PKC is activated by various stimuli, including neurotransmitters, growth factors, and hormones, and its dysregulation has been implicated in various neurological disorders. By inhibiting PKC, N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide can modulate neuronal signaling and synaptic plasticity, leading to improved cognitive function and reduced symptoms in animal models of neurological disorders.
Biochemical and Physiological Effects:
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to improve cognitive function, reduce symptoms of neurological disorders, and modulate neuronal signaling and synaptic plasticity. N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide is its potent and selective inhibition of PKC, which makes it a valuable tool for studying the role of PKC in various cellular processes. However, one limitation of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide is its low solubility in water, which can make it difficult to administer in lab experiments. Additionally, N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Zukünftige Richtungen
There are many future directions for research on N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide. One direction is to further study its effects on neuronal signaling and synaptic plasticity, as well as its potential therapeutic applications for neurological disorders. Another direction is to study its safety and efficacy in humans, as well as its potential side effects. Additionally, further research could be done to improve the solubility and administration of N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide in lab experiments.
Synthesemethoden
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-methylpyrazole with methyl iodide to form 1-methyl-4-methylpyrazolium iodide. This compound is then reacted with cyclopentanone to form 1-methyl-4-(cyclopent-2-en-1-yl)methylpyrazole. Finally, this compound is reacted with N-methylisatoic anhydride to form N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide has been extensively studied in the field of neuroscience due to its ability to inhibit PKC. PKC is involved in many cellular processes, including neuronal signaling and synaptic plasticity, and its dysregulation has been implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide has been shown to improve cognitive function and reduce symptoms in animal models of these disorders, making it a promising candidate for further research.
Eigenschaften
IUPAC Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-14(8-10-7-13-15(2)9-10)12(16)11-5-3-4-6-11/h7,9,11H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQPTXAFBIGZGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

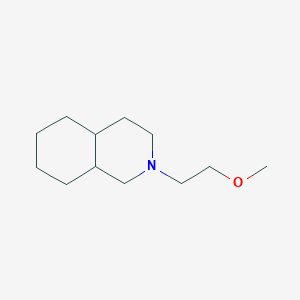

![3-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516751.png)
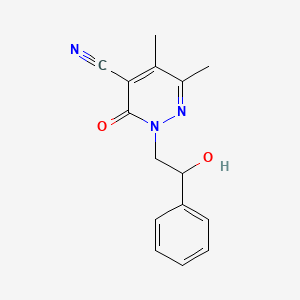
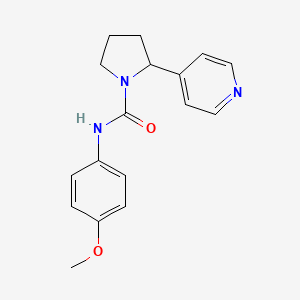
![2-Benzylhexahydro-1H-pyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7516775.png)
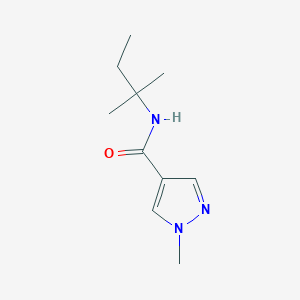
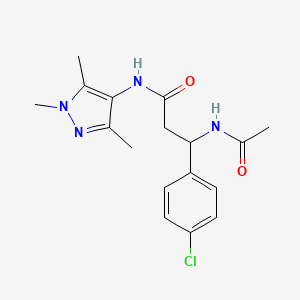
![2-[(4-Tert-butylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7516787.png)
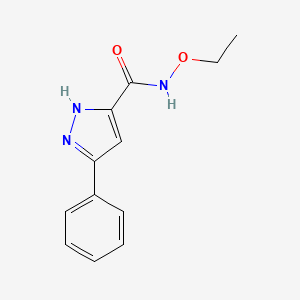
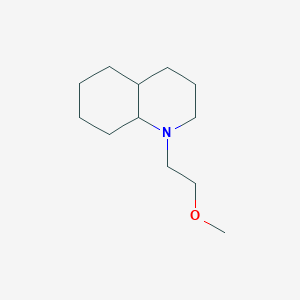
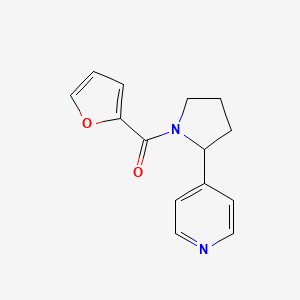
![N-[1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-1-oxopropan-2-yl]-4-chlorobenzenesulfonamide](/img/structure/B7516819.png)
![2-[Methyl(1-thiophen-2-ylethyl)amino]acetamide](/img/structure/B7516822.png)